2,5-Difluoropyridine-4-sulfonyl fluoride
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Overview
Description
2,5-Difluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H2F3NO2S. It is known for its unique chemical properties due to the presence of both fluorine and sulfonyl fluoride groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoropyridine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile (such as fluoride).
Deamination: This reaction involves the removal of an amino group from the compound, often using a base like sodium hydroxide.
Common Reagents and Conditions
Potassium fluoride (KF): Used in nucleophilic substitution reactions.
Sodium hydroxide (NaOH): Used in deamination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride results in the formation of this compound .
Scientific Research Applications
2,5-Difluoropyridine-4-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: It is used in the production of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,5-Difluoropyridine-4-sulfonyl fluoride involves its interaction with molecular targets through its fluorine and sulfonyl fluoride groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and deamination, which can modify the structure and function of target molecules. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride.
2,5-Difluoropyridine: Prepared by deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide.
Uniqueness
2,5-Difluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2,5-difluoropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGUJPAZLRTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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